molecular formula C13H13BrO B6206945 3-(4-bromophenyl)spiro[3.3]heptan-1-one CAS No. 2276114-00-0

3-(4-bromophenyl)spiro[3.3]heptan-1-one

Cat. No. B6206945
CAS RN: 2276114-00-0
M. Wt: 265.1
InChI Key:
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Description

“3-(4-bromophenyl)spiro[3.3]heptan-1-one” is a chemical compound . The spiro[3.3]heptan-1-one core is a key structural element in this compound .


Synthesis Analysis

A novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes . This process is shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .


Molecular Structure Analysis

The molecular structure of “3-(4-bromophenyl)spiro[3.3]heptan-1-one” was successfully synthesized and crystallized in the monoclinic system of P21/c space group .


Chemical Reactions Analysis

Following initial nucleophilic addition to the cyclopropanone formed in situ, the resulting 1-bicyclobutylcyclopropanol intermediate is prone to a ‘strain-relocating’ semipinacol rearrangement in the presence of acid, directly affording the substituted spiro[3.3]heptan-1-one .


Physical And Chemical Properties Analysis

The physical properties of this compound were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .

Mechanism of Action

The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .

Future Directions

The spiro[3.3]heptan-1-one core, with the non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold was incorporated into various drugs, showing a high potency in the corresponding biological assays . This suggests that “3-(4-bromophenyl)spiro[3.3]heptan-1-one” and similar compounds could have potential applications in the development of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)spiro[3.3]heptan-1-one involves the synthesis of a spirocyclic ketone from a brominated aromatic compound and a cyclic ketone through a Grignard reaction followed by a cyclization reaction.", "Starting Materials": [ "4-bromobenzophenone", "cyclohexanone", "magnesium", "diethyl ether", "tetrahydrofuran", "sodium hydroxide", "sulfuric acid", "water", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Prepare a Grignard reagent by adding magnesium turnings to a mixture of 4-bromobenzophenone and diethyl ether in a round-bottom flask under nitrogen atmosphere. Stir the mixture for 30 minutes at room temperature.", "Add cyclohexanone to the Grignard reagent dropwise and stir the mixture for 2 hours at room temperature.", "Add tetrahydrofuran to the reaction mixture and stir for an additional 30 minutes.", "Quench the reaction by adding a solution of sulfuric acid and water to the reaction mixture and stir for 10 minutes.", "Extract the organic layer with ethyl acetate and wash with water, sodium hydroxide, and water again.", "Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the spirocyclic ketone as a white solid." ] }

CAS RN

2276114-00-0

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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